3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the trifluoromethyl group using a reagent such as trifluoromethyl iodide. The phenol moiety is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a phenol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Aziridine derivatives
- Peptidomimetic compounds
Uniqueness
3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its trifluoromethyl-substituted pyrazole ring, which imparts distinct electronic properties and enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H14F3N3O |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-[[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H14F3N3O/c1-19-12(13(14,15)16)6-10(18-19)8-17-7-9-3-2-4-11(20)5-9/h2-6,17,20H,7-8H2,1H3 |
InChI Key |
UTZBVEHOSYUBFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CNCC2=CC(=CC=C2)O)C(F)(F)F |
Origin of Product |
United States |
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